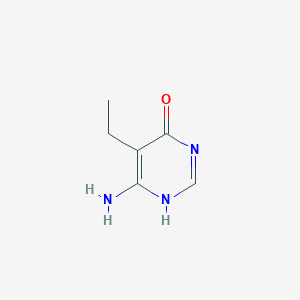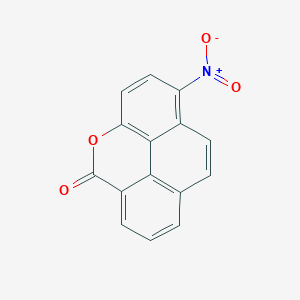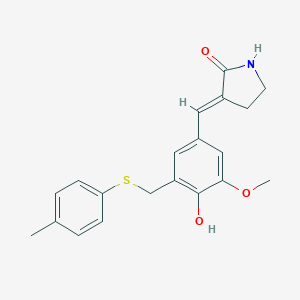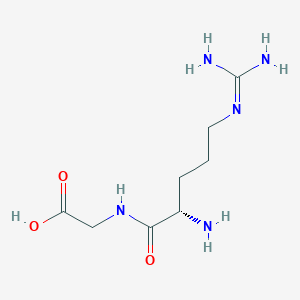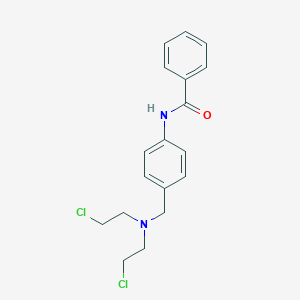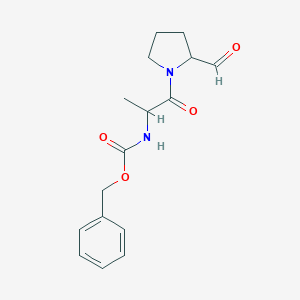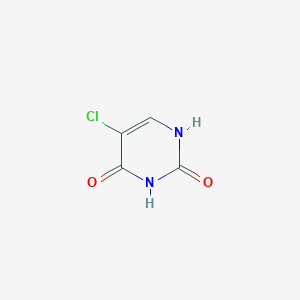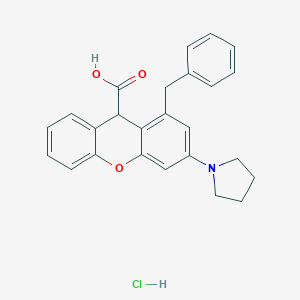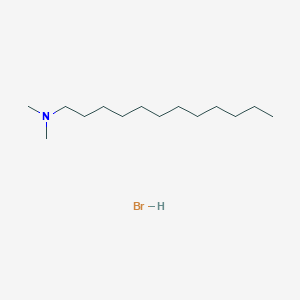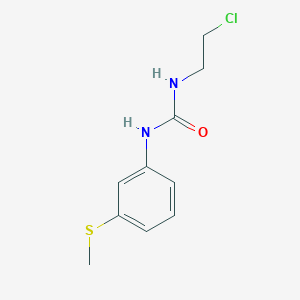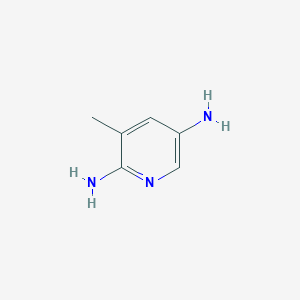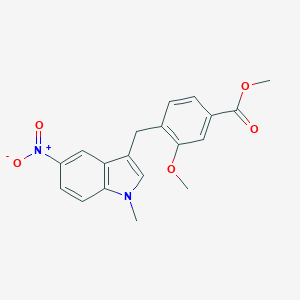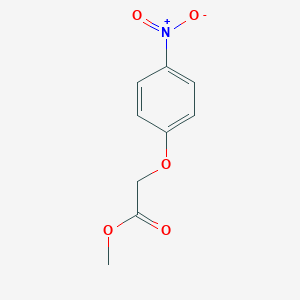
Methyl (4-nitrophenoxy)acetate
Descripción general
Descripción
Synthesis Analysis
Methyl (4-nitrophenoxy)acetate synthesis involves several chemical reactions, including the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group to yield the target compound. The synthesis process has been characterized by simplicity, employing readily available reagents and mild reaction conditions, which makes it suitable for industrial processes (Altowyan et al., 2022). Additionally, innovative synthesis methods involving geometrical isomers and their molecular conformations have been explored, providing insights into the compound's herbicidal activity (Hayashi & Kouji, 1990).
Molecular Structure Analysis
The molecular structure of Methyl (4-nitrophenoxy)acetate has been extensively studied, revealing its crystalline form in the triclinic crystal system with detailed unit cell parameters provided by X-ray single crystal structure determination. This detailed structural analysis contributes to understanding the compound's interactions and stability (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical behavior of Methyl (4-nitrophenoxy)acetate showcases its reactivity in various chemical reactions. Notably, its involvement in the synthesis of geometric isomers with no significant difference in their herbicidal effects on broadleaf weeds demonstrates its functional versatility (Hayashi & Kouji, 1990). The compound's electrophilic aromatic substitution reactions further underscore its reactivity, providing valuable insights into the mechanisms of nitration of methylbenzenes (Gibbs et al., 1978).
Physical Properties Analysis
The physical properties of Methyl (4-nitrophenoxy)acetate, such as its crystalline form, melting point, and solubility, are crucial for its application in various domains. The compound's structure and interactions, elucidated through X-ray crystallography, offer a comprehensive understanding of its physical characteristics, influencing its stability and reactivity (Altowyan et al., 2022).
Chemical Properties Analysis
The chemical properties of Methyl (4-nitrophenoxy)acetate, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, highlight its chemical versatility. Its ability to undergo a range of reactions, from electrophilic aromatic substitutions to complex formation with metals, underscores the compound's broad utility in chemical synthesis and applications (Gibbs et al., 1978); (He, 2013), (He, 2013).
Aplicaciones Científicas De Investigación
Potential as an Anti-Inflammatory Agent : A novel aggregation of (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex has been shown to have potential as a novel anti-inflammatory agent (Xiao-qiang He, 2013).
Detection of Metabolites in Mice Urine : A study developed and validated an HPLC method for detecting 3-methyl-4-nitrophenol in mice urine, enabling detection of low concentrations, which is significant in understanding the metabolism of certain substances (A. S. Surur et al., 2015).
Bioaccumulation and Toxicology in Freshwater Ecosystems : The bioaccumulation of methyl parathion in freshwater ecosystems, indicating potential liver damage, is another area of study. This highlights the environmental impact and risks associated with certain chemical compounds (M. Y. De La Vega Salazar et al., 1997).
Synthesis of Halo-Nitrocyclohexa-dienones : Research has also explored the formation of 4-halo-4-nitrocyclohexa-2,5-dienones through the nitration of p-halophenols and p-halophenyl acetates, which is important in organic chemistry and synthesis (R. Clewley et al., 1989).
Enzyme Substrates Synthesis : The chemical synthesis and characterization of new phosphate, sulfate, and acetate esters of 3-(p-nitrophenoxy)-1,2-propanediol and other compounds have been studied, which is crucial in the development of hydrolytic enzyme substrates (D. Rammler et al., 1973).
Improved Synthesis for Industrial Processes : A new method for synthesizing 2-(2-nitrophenoxy) acetic acid suitable for industrial processes has been developed, offering convenience and mild reaction conditions (H. Dian, 2012).
Safety And Hazards
- Toxicity : The compound is considered toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Dispose of it properly to prevent environmental contamination.
Direcciones Futuras
Research on Methyl (4-nitrophenoxy)acetate should focus on:
- Biological Activity : Investigate potential applications in pharmaceuticals or agrochemicals.
- Green Synthesis : Develop environmentally friendly synthetic routes.
- Risk Assessment : Assess its safety and environmental impact comprehensively.
Propiedades
IUPAC Name |
methyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351448 | |
| Record name | methyl (4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-nitrophenoxy)acetate | |
CAS RN |
19786-48-2 | |
| Record name | methyl (4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

